molecular formula C22H22ClFN2O3S B2839339 3-(4-Chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 892775-53-0

3-(4-Chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2839339
CAS No.: 892775-53-0
M. Wt: 448.94
InChI Key: RIRJCIVIVNAHQY-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core, a piperidine ring, and various substituents such as a chlorophenyl group, a sulfonyl group, and a fluorine atom. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

The synthesis of 3-(4-Chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinoline core.

    Addition of the Chlorophenyl and Sulfonyl Groups: The chlorophenyl group can be introduced via electrophilic aromatic substitution, while the sulfonyl group can be added through sulfonation reactions using sulfonyl chlorides.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

3-(4-Chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the quinoline ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halogenating agents, sulfonating agents, and alkylating agents.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of ester or amide bonds within the molecule.

Scientific Research Applications

3-(4-Chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

3-(4-Chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one can be compared with other similar compounds, such as:

    Quinolines: Compounds with a quinoline core, such as chloroquine and quinine, which are known for their antimalarial properties.

    Piperidines: Compounds containing a piperidine ring, such as piperidine itself and its derivatives, which are used in various pharmaceutical applications.

    Fluoroquinolones: A class of antibiotics that contain a fluorine atom and a quinoline core, such as ciprofloxacin and levofloxacin.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that differentiate it from other compounds in these classes.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClFN2O3S/c1-2-25-14-21(30(28,29)16-8-6-15(23)7-9-16)22(27)17-12-18(24)20(13-19(17)25)26-10-4-3-5-11-26/h6-9,12-14H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRJCIVIVNAHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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